N-Nordextromethorphan Hydrochloride

Neuropharmacology Ion Channel Pharmacology Safety Pharmacology

N-Nordextromethorphan Hydrochloride (ent-3-Methoxymorphinan Hydrochloride) is the N-demethylated metabolite of the widely used antitussive dextromethorphan. This morphinan derivative is officially designated as Dextromethorphan Hydrobromide Impurity A (EP) as its hydrochloride salt.

Molecular Formula C17H24ClNO
Molecular Weight 293.8 g/mol
CAS No. 1087-69-0
Cat. No. B3080560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nordextromethorphan Hydrochloride
CAS1087-69-0
Molecular FormulaC17H24ClNO
Molecular Weight293.8 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CC3C4C2(CCCC4)CCN3)C=C1.Cl
InChIInChI=1S/C17H23NO.ClH/c1-19-13-6-5-12-10-16-14-4-2-3-7-17(14,8-9-18-16)15(12)11-13;/h5-6,11,14,16,18H,2-4,7-10H2,1H3;1H/t14-,16+,17+;/m1./s1
InChIKeyIBNAJETZECTKHN-YPYJQMNVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nordextromethorphan Hydrochloride (CAS 1087-69-0): Evidence-Based Procurement for Impurity Analysis, Metabolite Quantification, and Ion-Channel Pharmacology


N-Nordextromethorphan Hydrochloride (ent-3-Methoxymorphinan Hydrochloride) is the N-demethylated metabolite of the widely used antitussive dextromethorphan [1]. This morphinan derivative is officially designated as Dextromethorphan Hydrobromide Impurity A (EP) as its hydrochloride salt . Unlike its parent compound, which bears a tertiary amine, N-Nordextromethorphan possesses a secondary amine at the 17-position, a key structural difference that fundamentally alters its metabolic fate, ion-channel activity, and pharmacological profile [1]. It is primarily sourced as an analytical reference standard (pharmacopeial impurity standard) or as a metabolite standard for forensic and clinical toxicology, rather than as a therapeutic lead .

Why Dextromethorphan Metabolites Like N-Nordextromethorphan Cannot Be Interchanged: A Pharmacological and Analytical Justification


Interchanging dextromethorphan (DM) and its metabolites for analytical or pharmacological purposes is invalid due to profound differences in their molecular targets and enzyme kinetics. While DM and its major metabolite dextrorphan (DR) are potent, non-competitive NMDA receptor antagonists and sodium channel blockers, its secondary metabolite, N-Nordextromethorphan (3-methoxymorphinan, 3MM), is virtually inactive at these targets [1][2]. Instead, 3MM exhibits a distinct profile, potently and competitively inhibiting α3β4 nicotinic acetylcholine receptors with greater potency than DM itself [1]. Furthermore, its metabolic clearance is uniquely dependent on a low-affinity CYP2D6 pathway, which is subject to polymorphism and is distinct from the high-affinity pathways governing DM and DR [3]. Using DM or DR as a surrogate for 3MM in an analytical method or in vitro assay will therefore lead to both misquantification and a misinterpretation of pharmacological activity, as their potencies at critical neuronal receptors differ by up to an order of magnitude or show qualitative inactivity.

Quantitative Differentiation of N-Nordextromethorphan: Head-to-Head Potency Data for Informed Scientific Selection


Sodium Channel Blocker Inactivity of N-Nordextromethorphan vs. Dextromethorphan

Unlike its parent compound dextromethorphan (DM), N-Nordextromethorphan (3-methoxymorphinan, HM) is completely inactive as a blocker of brain Na+ channels. This provides a crucial tool for deconvolving the mechanism of action of morphinan mixtures [1].

Neuropharmacology Ion Channel Pharmacology Safety Pharmacology

Superior α3β4 Nicotinic Acetylcholine Receptor Inhibition by N-Nordextromethorphan Over Dextromethorphan

N-Nordextromethorphan (3-methoxymorphinan, HM) is a more potent inhibitor of the α3β4 nicotinic acetylcholine receptor (nAChR), a key target in anti-addiction therapy, compared to its parent compound dextromethorphan (DM) [1].

Addiction Research Nicotinic Receptors Neuropharmacology

CYP2D6 Substrate Selectivity: Low-Affinity Metabolism of N-Nordextromethorphan vs. High-Affinity Metabolism of Dextrorphan

N-Nordextromethorphan (3-methoxymorphinan, 3MM) is a low-affinity substrate for the polymorphic CYP2D6 enzyme, in stark contrast to the high-affinity O-demethylation of dextromethorphan (DM) and its primary metabolite dextrorphan (DR). This differential affinity directly impacts clearance and drug interaction profiles [1][2].

Drug Metabolism Pharmacogenomics CYP2D6 Phenotyping

Potent Spinal Anesthetic Effect of N-Nordextromethorphan with Differentiated Duration

In a direct comparative spinal anesthesia model, N-Nordextromethorphan (3-methoxymorphinan) displays a distinct potency and duration profile relative to dextromethorphan (DM), dextrorphan (DR), and bupivacaine. Notably, its duration of action is similar to the most potent metabolite, DR, and significantly longer than DM [1].

Local Anesthesia Pain Management In Vivo Pharmacology

Weak 5-HT3A Receptor Inhibition by N-Nordextromethorphan, Differentiating it from Potent Synthetic Analogs

N-Nordextromethorphan (HM) is a weak inhibitor of the human 5-HT3A receptor, being equipotent to its parent DM but 7- to 8-fold less potent than the synthetic analogs AM (3-allyloxy-17-methoxymorphinan) and CM (3-cyclopropyl-17-methoxymorphinan) [1].

Serotonin Receptors Antiemetic Research Ion Channel Pharmacology

High-Value Application Scenarios for N-Nordextromethorphan Hydrochloride Driven by Comparative Evidence


Pharmacopeial Impurity Profiling and Analytical Method Validation

N-Nordextromethorphan Hydrochloride is the official European Pharmacopoeia (EP) reference standard for Dextromethorphan Impurity A. Analytical laboratories must procure this specific compound, rather than a generic morphinan, to ensure accurate identity, purity, and quantification of the N-demethylated impurity in dextromethorphan hydrobromide active pharmaceutical ingredients and finished drug products. Its distinct chromatographic retention time relative to dextromethorphan and dextrorphan, as validated by the EP monograph, is the basis for this application .

Forensic and Clinical Toxicology as a CYP3A4 Activity Probe

As 3-methoxymorphinan is the primary CYP3A4-mediated N-demethylation metabolite of dextromethorphan, sourcing this compound as an analytical standard is essential for calculating the urinary dextromethorphan/3-methoxymorphinan metabolic ratio. This ratio serves as a validated in vivo probe for CYP3A4 activity, crucial for phenotyping individuals in drug interaction studies and forensic investigations involving co-administered CYP3A4 substrates like cyclosporine [1]. Using a generic metabolite mix instead of the pure standard risks inaccurate ratio determination due to cross-reactivity with other structurally similar metabolites.

Neuronal Nicotinic Receptor Tool Compound for Anti-Addiction Research

Given its superior potency at α3β4 nAChR (IC50 = 13.5 µM) compared to dextromethorphan (IC50 = 19.5 µM), and its lack of confounding activity at NMDA receptors and sodium channels, N-Nordextromethorphan is a superior tool compound for investigating α3β4 nAChR-mediated pathways in addiction models [2]. Procuring this compound over DM allows researchers to decouple nAChR modulation from NMDA antagonism and sodium channel blockade, which are prominent with other morphinans.

Low-Affinity CYP2D6 Substrate for In Vitro Metabolism Studies

N-Nordextromethorphan serves as a specific, low-affinity probe substrate for the polymorphic CYP2D6 enzyme. With a Km in the micromolar range and an intrinsic clearance dramatically affected by CYP2D6 phenotype (180-fold lower in poor metabolizer rats), it is uniquely suited for in vitro studies aimed at understanding the impact of CYP2D6 polymorphisms on secondary metabolic pathways. This is in contrast to the high-affinity primary O-demethylation of dextromethorphan, which may saturate at lower concentrations [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Nordextromethorphan Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.